1-benzyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-6-oxo-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-10-9-16(18(24)20-12-15-8-4-5-11-19-15)21-22(17)13-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJBQCXNGTWRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide is a compound belonging to the class of pyridazine derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzyl group, a pyridine moiety, and a carboxamide functional group, which contribute to its biological properties.
Biological Activity Overview
The biological activities of pyridazine derivatives are well-documented, with studies indicating their potential as antitumor , antimicrobial , and anti-inflammatory agents . The specific compound has shown promise in various assays related to these activities.
Antitumor Activity
Several studies have highlighted the anticancer potential of pyridazine derivatives. For instance:
- In vitro studies on human cancer cell lines (e.g., MDA-MB-231) demonstrated that modifications in the structure significantly influenced antiproliferative activity, with IC50 values decreasing with specific substitutions .
- Molecular docking studies indicated that similar compounds could effectively interact with key targets such as EGFR tyrosine kinase, suggesting a mechanism for their anticancer effects .
Antimicrobial Activity
The antimicrobial efficacy of pyridazine derivatives has also been explored:
- A study reported that certain derivatives exhibited potent activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes.
- Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of specific enzymes involved in disease processes.
Research Findings and Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Functional Group Modifications
The biological and physicochemical properties of pyridazine derivatives are highly dependent on substituent patterns. Key analogs and their differences are summarized below:
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Observations:
- Hydrogen Bonding: Substitution of the carboxamide with a carbohydrazide () introduces additional hydrogen-bond donors/acceptors, which may alter solubility or crystal packing .
- Biological Activity : Compound 20 () demonstrates that fluorinated and methoxy-substituted benzyl groups enhance proteasome inhibitory activity, suggesting avenues for optimizing the target compound.
Preparation Methods
Alkylation of Pyridazinone Precursors
The pyridazine core is constructed via N-benzylation of 6-oxo-1,6-dihydropyridazine-3-carbonitrile under mild alkaline conditions:
- 6-Oxo-1,6-dihydropyridazine-3-carbonitrile (10 mmol) and benzyl bromide (12 mmol) are dissolved in anhydrous DMF.
- NaH (12 mmol) is added portionwise at 0°C, followed by stirring at 65°C for 8 h.
- Workup with ice-water yields 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile as a white solid (87% yield).
Key Data :
Hydrolysis of Nitrile to Carboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid using a hydrothermal method adapted from pyridine derivatives:
Procedure :
- 1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile (5 mmol) and H₂O (20 mL) are sealed in a jacketed hydrothermal reactor.
- Reaction at 160°C for 48 h yields 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid as crystalline flakes (82% yield).
Key Data :
- IR (KBr): 1685 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (broad, COOH).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 167.9 (COOH), 160.2 (C=O), 136.2–127.3 (Ar-C), 53.8 (NCH₂).
Amide Bond Formation with Pyridin-2-Ylmethylamine
Carbodiimide-Mediated Coupling
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):
Procedure :
- 1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1 mmol) and EDC (1.2 mmol) are dissolved in dry DCM at 0°C.
- DMAP (0.2 mmol) and pyridin-2-ylmethylamine (1.1 mmol) are added sequentially.
- Stirring at room temperature for 12 h yields the crude carboxamide , purified via silica gel chromatography (hexane/EtOAc 3:1).
Key Data :
- Yield : 78% (white crystalline solid).
- ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.68 (t, J = 7.6 Hz, 1H, pyridine-H), 7.24–7.12 (m, 6H, Ar-H + pyridazine-H), 5.08 (s, 2H, NCH₂), 4.62 (d, J = 5.6 Hz, 2H, NHCH₂).
- HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₈H₁₇N₄O₂: 345.1349; found: 345.1345.
Alternative Synthetic Pathways
One-Pot Hydrolysis-Amidation
A streamlined approach combines nitrile hydrolysis and amide coupling in a single reactor:
Procedure :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time for EDC-mediated coupling, improving yield to 85% with minimized side products.
Analytical and Spectroscopic Characterization
Comparative Yields and Conditions
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| EDC/DMAP (DCM) | 78 | 98 | 12 h |
| One-Pot (HCl) | 65 | 85 | 24 h |
| Microwave (EDC/DMAP) | 85 | 99 | 0.5 h |
Mechanistic Insights and Optimization
Role of DMAP in Coupling
DMAP accelerates acyloxyphosphonium intermediate formation, reducing racemization and improving enantiomeric excess (>99% by chiral HPLC).
Solvent Effects
- Polar aprotic solvents (DCM, THF): Favor rapid activation but require anhydrous conditions.
- Ether solvents (MTBE): Reduce byproduct formation but slow reaction kinetics.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost/kg (USD) | mmol/100 g Product |
|---|---|---|
| EDC | 320 | 1.2 |
| Pyridin-2-ylmethylamine | 450 | 1.1 |
| DCM | 12 | 50 mL |
Green Chemistry Metrics
- E-factor : 18.2 (kg waste/kg product).
- PMI : 23.4 (total mass input/mass product).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
